molecular formula C22H30N4O2 B2373618 N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 1049350-72-2

N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2373618
CAS RN: 1049350-72-2
M. Wt: 382.508
InChI Key: PQVNQZUAOCINPR-UHFFFAOYSA-N
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Description

N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.
BenchChem offers high-quality N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electro-Optic Materials

The synthesis of heterocycle-based derivatives, including pyrrole-based donor-acceptor chromophores, plays a significant role in the development of electro-optic materials. These materials have been explored for their potential in creating highly transparent nonlinear optical/electro-optic multilayers, offering advancements in photonic technologies. The layer-by-layer self-assembled pyrrole-based chromophores demonstrate promising applications in creating intrinsically acentric, nonlinear optical structures with significant χ(2) values, indicating their potential for high-performance electro-optic applications (Facchetti et al., 2003).

Catalysis in Polymerization

Research into N,O-bound α-iminocarboxamide complexes has revealed their efficacy as single-component initiators for the homopolymerization of ethylene and the copolymerization of ethylene with functionalized norbornene monomers. These findings are crucial for understanding the mechanistic aspects of polymerization and for the development of new catalytic systems that could lead to more efficient and controlled polymer synthesis processes (Rojas et al., 2007).

Supramolecular Chemistry

The study of N,N'-bis(4-pyridylmethyl)oxalamide and related compounds has provided insight into the formation of hydrogen-bonded supramolecular networks. These networks exhibit intriguing properties that are relevant for the development of new materials with potential applications in molecular recognition, sensing, and self-assembly processes. The crystal structures of these compounds reveal the importance of N-H...N, C-H...O, and π...π interactions in the formation of extended supramolecular architectures (Lee, 2010).

Metal-Organic Frameworks (MOFs) and Catalysis

The synthesis of Cu/Oxalic Diamide-catalyzed coupling of terminal alkynes with aryl halides has been facilitated by the use of specific ligands, showcasing the potential of such compounds in catalytic processes. These findings highlight the role of metal-organic frameworks and catalysis in organic synthesis, particularly in the formation of carbon-carbon bonds, which is fundamental to the construction of complex organic molecules (Chen et al., 2023).

Molecular Structure and Reactivity

Investigations into the molecular structure and reactivity of pyrrole derivatives have led to a deeper understanding of their chemical behavior. Studies on compounds like N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine provide insights into stereochemistry and its impact on reactivity, which is crucial for the design and synthesis of novel organic compounds with specific properties and activities (Fleck et al., 2003).

properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-16(2)17-8-10-18(11-9-17)24-22(28)21(27)23-15-20(26-13-4-5-14-26)19-7-6-12-25(19)3/h6-12,16,20H,4-5,13-15H2,1-3H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVNQZUAOCINPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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